N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid hydrazide with appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the production.
Chemical Reactions Analysis
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis (programmed cell death) in malignant cells .
Comparison with Similar Compounds
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can be compared with other oxadiazole derivatives, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide: This compound also exhibits antimicrobial and anticancer properties but differs in its specific molecular targets and potency.
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide: Similar in structure but with variations in the substitution pattern, leading to differences in biological activity and reactivity.
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-5-6-15(11-13(12)2)18-21-22-19(27-18)20-17(24)14-7-9-16(10-8-14)28(25,26)23(3)4/h5-11H,1-4H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOCSRGMGTWWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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